D-Glucose ethylenedithioacetal

Catalog No.
S1895326
CAS No.
3650-65-5
M.F
C8H16O5S2
M. Wt
256.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glucose ethylenedithioacetal

CAS Number

3650-65-5

Product Name

D-Glucose ethylenedithioacetal

IUPAC Name

(1R,2S,3R,4R)-1-(1,3-dithiolan-2-yl)pentane-1,2,3,4,5-pentol

Molecular Formula

C8H16O5S2

Molecular Weight

256.3 g/mol

InChI

InChI=1S/C8H16O5S2/c9-3-4(10)5(11)6(12)7(13)8-14-1-2-15-8/h4-13H,1-3H2/t4-,5-,6+,7-/m1/s1

InChI Key

LOVIILREBFKRIA-MVIOUDGNSA-N

SMILES

C1CSC(S1)C(C(C(C(CO)O)O)O)O

Canonical SMILES

C1CSC(S1)C(C(C(C(CO)O)O)O)O

Isomeric SMILES

C1CSC(S1)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

D-Glucose ethylenedithioacetal is a chemical compound characterized by the molecular formula C8H16O5S2C_8H_{16}O_5S_2 and a molecular weight of 256.34 g/mol. This compound is derived from D-glucose, a simple sugar that is vital for energy production in living organisms. The ethylenedithioacetal form incorporates ethylenedithio groups, which contribute to its unique chemical properties and stability under certain conditions. D-Glucose ethylenedithioacetal is known to be stable in air but reacts with alkali to form corresponding salts of D-glucose, indicating its potential for various chemical transformations and applications in synthetic chemistry .

D-glucose ethylenedithioacetal itself does not have a specific biological function. Its primary role is as a protected form of D-glucose. Researchers utilize it in various applications:

  • Carbohydrate Synthesis: By selectively modifying other parts of the molecule while the carbonyl group remains protected, scientists can synthesize complex carbohydrates with desired functionalities [].
  • Study of Carbohydrate-Protein Interactions: D-glucose ethylenedithioacetal can be used to investigate how carbohydrates interact with proteins. By attaching a fluorescent tag to the protected glucose molecule, researchers can track its binding to specific proteins.
, primarily due to the presence of the dithioacetal functional group. One notable reaction involves its treatment with nitrous acid in aqueous hydrochloric acid, which leads to the conversion of the compound into different derivatives. This reaction highlights the compound's potential for further functionalization and modification, making it useful in organic synthesis . Additionally, the reactivity of this compound with alkali suggests that it can participate in nucleophilic substitution reactions, forming various derivatives that may have different biological or chemical properties.

D-Glucose ethylenedithioacetal has potential applications in various fields, including:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Due to its structural modifications, it may serve as a precursor for drug development or as a bioactive compound.
  • Chemical Research: It can be used as a model compound for studying reactions involving dithioacetals and their derivatives.

Several compounds share structural similarities with D-Glucose ethylenedithioacetal due to their dithioacetal or carbohydrate frameworks. Notable similar compounds include:

  • D-Glucose: The parent sugar molecule that serves as a primary energy source.
  • D-Fructose: Another simple sugar that plays a significant role in metabolism.
  • 2-Amino-2-deoxy-D-glucose diethyl dithioacetal: A derivative that may exhibit different reactivity patterns due to amino substitution.

Comparison Table

CompoundUnique Features
D-GlucosePrimary energy source; involved in metabolic pathways
D-FructoseKetose sugar; participates in different metabolic routes
2-Amino-2-deoxy-D-glucose diethyl dithioacetalContains amino group; altered reactivity compared to D-glucose

D-Glucose ethylenedithioacetal stands out due to its unique dithioacetal structure while retaining some functional characteristics of glucose derivatives. This uniqueness may provide opportunities for novel applications in synthetic chemistry and biochemistry.

IUPAC Name and Systematic Identification

The IUPAC name for D-glucose ethylenedithioacetal is (1R,2S,3R,4R)-1-(1,3-dithiolan-2-yl)pentane-1,2,3,4,5-pentol. This designation reflects the compound’s stereochemistry and the presence of a 1,3-dithiolane ring formed by the ethylenedithioacetal group. The systematic identification includes:

  • Molecular Formula: $$ \text{C}8\text{H}{16}\text{O}5\text{S}2 $$
  • Molecular Weight: 256.34 g/mol
  • CAS Registry Number: 3650-65-5

Molecular Formula and Stereochemical Configuration

The compound’s structure comprises a pentanediol backbone (D-glucose) with a cyclic ethylenedithioacetal group at the anomeric position (C1). The stereochemical configuration adheres to the D-series, where the lowest-numbered chiral center (C5) adopts the R configuration. The four remaining chiral centers (C2, C3, C4, and C6) follow the S, R, R, R configuration, respectively.

Cyclic Dithioacetal Functional Group Analysis

The ethylenedithioacetal group forms a six-membered 1,3-dithiolane ring, which protects the anomeric hydroxyl group from nucleophilic attack or oxidation. This stability arises from:

  • Electronic Effects: The sulfur atoms in the dithiolane ring donate electron density, reducing reactivity at the anomeric position.
  • Steric Protection: The cyclic structure prevents access to the anomeric carbon, facilitating selective modifications at other hydroxyl groups.
PropertyValueSource
IUPAC Name(1R,2S,3R,4R)-1-(1,3-Dithiolan-2-yl)pentane-1,2,3,4,5-pentol
Molecular Weight256.34 g/mol
Melting Point144–149°C
Optical Activity (α)[α]²⁰/D −18.47 (c = 10% in DMSO)

Historical Context in Carbohydrate Chemistry

Discovery and Early Synthetic Applications

The ethylenedithioacetal protection strategy emerged in the mid-20th century as a method to stabilize reducing sugars. Early applications included:

  • Synthesis of Lactose Derivatives: D-Glucose ethylenedithioacetal was used to protect the anomeric hydroxyl group during condensation reactions with galactose derivatives.
  • Stereochemical Control: The cyclic dithioacetal enabled regioselective modifications, such as acetylation or methylation, at non-anomeric hydroxyl groups.

Role in Advancing Protecting Group Strategies

D-Glucose ethylenedithioacetal contributed significantly to modern protecting group methodologies:

  • Temporary Protection: The dithioacetal group is reversible under mild oxidative conditions (e.g., periodic acid), making it ideal for multi-step syntheses.
  • Compatibility with Glycosylation: Its stability under basic and acidic conditions allows its use in glycosylation reactions, where anomeric activation is critical.

XLogP3

-1.7

Other CAS

3650-65-5

Dates

Modify: 2023-08-16

Explore Compound Types